4-(3-Methylguanidino)benzoic acid

Purine nucleoside phosphorylase Enzyme inhibition Competitive inhibitor

Sourcing the exact 3-methylguanidino isomer is critical, as potency against PNP can vary >50,000-fold versus unmethylated analogs. This compound solves that specificity challenge. - Serves as a high-potency PNP inhibitor (Ki = 5.60 nM) for T-cell malignancy research. - Essential reference standard for SAR studies on guanidine N-methylation effects. - Supplied with rigorous quality control to ensure structural fidelity for reproducible enzyme inhibition data.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B13965823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylguanidino)benzoic acid
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCN=C(N)NC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C9H11N3O2/c1-11-9(10)12-7-4-2-6(3-5-7)8(13)14/h2-5H,1H3,(H,13,14)(H3,10,11,12)
InChIKeyPENAWPNXAHVARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methylguanidino)benzoic Acid: Procurement & Technical Baseline


4-(3-Methylguanidino)benzoic acid (CAS 738523-12-1; molecular formula C9H11N3O2; molecular weight 193.20) is an organic compound classified as a substituted benzoic acid derivative . Its core structure features a benzoic acid moiety para-substituted with an N-methylguanidino group . This compound is available from various chemical suppliers and serves as a key intermediate or building block in medicinal chemistry research, particularly in the development of enzyme inhibitors targeting purine nucleoside phosphorylase (PNP) [1].

Non-Substitutability of 4-(3-Methylguanidino)benzoic Acid


In-class compounds within the guanidino-benzoate family cannot be freely interchanged due to the profound impact of subtle structural variations on target engagement, potency, and selectivity. The specific position of the methyl group on the guanidine moiety (3- vs. 1-methyl) and the presence of the methyl group itself create unique steric and electronic environments. This leads to dramatic differences in inhibitory activity against key therapeutic targets, such as purine nucleoside phosphorylase (PNP), where potency can vary by over 50,000-fold compared to the unmethylated analog [1]. Such specificity underscores the necessity of procuring the exact compound for accurate and reproducible research outcomes.

4-(3-Methylguanidino)benzoic Acid: Performance Evidence vs Analogs


Superior PNP Inhibition vs Unsubstituted Analog

4-(3-Methylguanidino)benzoic acid demonstrates a Ki of 5.60 nM for human erythrocyte PNP [1]. In stark contrast, the unmethylated analog, 4-guanidinobenzoic acid, is a vastly weaker inhibitor, exhibiting a Ki of 2.90E+5 nM (290,000 nM) against the same target [2]. This represents a more than 50,000-fold increase in potency conferred by the N-methylguanidino substitution.

Purine nucleoside phosphorylase Enzyme inhibition Competitive inhibitor

PNP Inhibition Comparison with Peldesine

The compound exhibits a Ki of 5.60 nM against human PNP [1]. This potency is comparable to the well-studied PNP inhibitor Peldesine (BCX 34), which has reported IC50 values of 36 nM for human PNP [2]. While a direct conversion between Ki and IC50 is assay-dependent, the low nanomolar Ki value for 4-(3-Methylguanidino)benzoic acid indicates it is a potent inhibitor in the same class as a known clinical candidate.

Purine nucleoside phosphorylase Drug discovery Inhibitor comparison

Structural Isomer Differentiation and Target Selectivity

The compound is specifically the 3-methylguanidino derivative (CAS 738523-12-1) , distinct from its structural isomer, 4-(1-methylguanidino)benzoic acid (CAS 725203-63-4) . This positional isomerism, where the methyl group resides on a different nitrogen of the guanidine, can critically alter the molecule's hydrogen-bonding capacity and overall shape. While direct comparative bioactivity data for the 1-methyl isomer is not publicly available, it is a well-established principle in medicinal chemistry that such regioisomers often exhibit divergent binding affinities and selectivities for biological targets.

Chemical biology Isomer selectivity Structure-activity relationship

Predicted Physicochemical Property Differentiation

The addition of a methyl group to the guanidine moiety is predicted to alter key physicochemical properties. 4-(3-Methylguanidino)benzoic acid has a predicted pKa of 4.22 ± 0.10 and a predicted topological polar surface area (TPSA) of 90.65 Ų . While data for the direct comparator 4-guanidinobenzoic acid under the same prediction model is not available in the provided sources, the general effect of N-methylation is to increase lipophilicity (LogP) and reduce hydrogen-bond donor capacity. The compound's predicted properties suggest it may have improved passive membrane permeability compared to its more polar, unmethylated counterpart, which is a crucial consideration for cell-based assays.

Drug-likeness Physicochemical properties Permeability

Recommended Research Applications


Potent PNP Inhibitor Development

Given its high potency against human PNP (Ki = 5.60 nM) [1], this compound is an ideal starting point or reference standard for medicinal chemistry programs targeting PNP for conditions such as T-cell malignancies or autoimmune disorders. Its sub-10 nM activity provides a strong foundation for further structure-activity relationship (SAR) studies.

Chemical Biology Tool for PNP Function

The compound can serve as a potent and selective chemical probe to investigate the role of PNP in purine metabolism pathways [1]. Its low nanomolar potency ensures that complete target engagement can be achieved at low, experimentally tractable concentrations in cellular and biochemical assays.

Regioisomer-Dependent SAR Studies

As a specific 3-methylguanidino isomer , this compound is essential for conducting detailed SAR studies comparing the biological effects of N-methylation at different positions on the guanidine core. This is crucial for optimizing potency and selectivity against related serine proteases and other targets where guanidine mimetics are employed.

Structure-Permeability Relationship Studies

The compound's predicted physicochemical properties (pKa ~4.22, TPSA 90.65 Ų) make it a valuable tool for studying how subtle structural changes (N-methylation) impact the permeability of guanidino-benzoate scaffolds. This can inform the design of next-generation inhibitors with improved cell penetration or oral bioavailability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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